Orthogonal Dual Reactivity Advantage
6-Maleimido-1-hexanal achieves >90% labeling efficiency in two-step directional conjugation workflows, preventing self-polymerization and ensuring high yield . In contrast, analogous maleimide-only linkers (e.g., N-ethylmaleimide) lack orthogonal reactivity, leading to uncontrolled crosslinking and lower effective yields.
| Evidence Dimension | Conjugation Yield |
|---|---|
| Target Compound Data | >90% labeling efficiency |
| Comparator Or Baseline | N-ethylmaleimide (single-function maleimide) |
| Quantified Difference | Not directly quantifiable in head-to-head studies; class-level inference based on known orthogonal reactivity advantage. |
| Conditions | Two-step directional conjugation workflow |
Why This Matters
High yield reduces costly reagent waste and simplifies purification in GMP manufacturing of ADCs.
